2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride
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Overview
Description
2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride is a heterocyclic compound that contains bromine, sulfur, nitrogen, and chlorine atoms. This compound is known for its unique chemical structure and reactivity, making it a valuable substance in various scientific research and industrial applications.
Preparation Methods
The synthesis of 2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the bromination of 6-methylimidazo[2,1-b][1,3,4]thiadiazole, followed by the introduction of a sulfonyl chloride group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and sulfonyl chloride groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride can be compared with other similar compounds, such as:
2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole: Lacks the sulfonyl chloride group, which affects its reactivity and applications.
2-Bromo-5-methyl-1,3,4-thiadiazole: Differs in the position of the methyl group and the absence of the imidazo ring, leading to different chemical properties and uses
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Properties
Molecular Formula |
C5H3BrClN3O2S2 |
---|---|
Molecular Weight |
316.6 g/mol |
IUPAC Name |
2-bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C5H3BrClN3O2S2/c1-2-3(14(7,11)12)10-5(8-2)13-4(6)9-10/h1H3 |
InChI Key |
DGGMLVPHEZQMOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)SC(=N2)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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